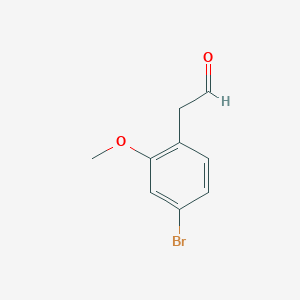
2-(4-Bromo-2-methoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO2 It is characterized by the presence of a bromo group and a methoxy group attached to a benzene ring, along with an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the bromination of 2-methoxybenzaldehyde followed by a formylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation step can be performed using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromo group can be replaced with an amino group using ammonia or an amine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amines, catalysts such as palladium or copper
Major Products Formed
Oxidation: 2-(4-Bromo-2-methoxyphenyl)acetic acid
Reduction: 2-(4-Bromo-2-methoxyphenyl)ethanol
Substitution: 2-(4-Amino-2-methoxyphenyl)acetaldehyde
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde and bromo groups.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromo group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify aromatic systems. These interactions can affect biological pathways and cellular processes, making the compound useful in biochemical research.
Comparison with Similar Compounds
2-(4-Bromo-2-methoxyphenyl)acetaldehyde can be compared with other similar compounds, such as:
2-(4-Bromo-2-methoxyphenyl)acetic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
2-(4-Bromo-2-methoxyphenyl)ethanol: This compound has an alcohol group instead of an aldehyde group, making it more suitable for certain reduction reactions.
4-Bromo-2-methoxybenzaldehyde: This compound lacks the acetaldehyde group, which limits its use in certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3 |
InChI Key |
HDYDBMKEKURUHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















